molecular formula C10H20N2O2 B6162767 tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate CAS No. 2090335-43-4

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate

Cat. No. B6162767
CAS RN: 2090335-43-4
M. Wt: 200.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate (TBDAA) is an organic compound with a molecular weight of 191.2 g/mol. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds and is widely used in the laboratory. TBDAA is a colorless, crystalline solid with a melting point of 65-68 °C. It is soluble in water, alcohols, and most organic solvents.

Scientific Research Applications

Tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate has been used in various areas of scientific research, including organic synthesis, pharmaceuticals, and biochemistry. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic molecules. It is also used as a catalyst in organic reactions. In biochemistry, tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

Tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate acts as a nucleophile, reacting with electrophilic substrates to form covalent bonds. It is also an acid-base catalyst, which facilitates the transfer of protons between molecules.
Biochemical and Physiological Effects
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of enzymes involved in the metabolism of drugs, and it has been used to modulate the activity of various proteins involved in signal transduction pathways. It has also been used to study the effects of drugs on the immune system.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is stable under a variety of conditions. It is also soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research using tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate. One area of research is in the development of new synthetic methods using tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate as a catalyst. Another potential direction is in the development of new pharmaceuticals and other molecules using tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate as a reagent. Additionally, tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate could be used to study the effects of drugs on the immune system and other physiological processes. Finally, tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate could be used in the development of new tools for studying enzyme inhibition and protein-ligand interactions.

Synthesis Methods

Tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate is synthesized by the reaction of tert-butyl bromide with 2,2-dimethylazetidine-1-carboxylic acid in the presence of potassium carbonate. The reaction is carried out in a basic medium at room temperature. The product is then isolated by crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate involves the reaction of tert-butyl 2,2-dimethylazetidine-1-carboxylate with ammonia in the presence of a reducing agent.", "Starting Materials": [ "tert-butyl 2,2-dimethylazetidine-1-carboxylate", "ammonia", "reducing agent" ], "Reaction": [ "Add tert-butyl 2,2-dimethylazetidine-1-carboxylate to a reaction vessel", "Add ammonia to the reaction vessel", "Add reducing agent to the reaction vessel", "Heat the reaction mixture to a suitable temperature and maintain for a suitable time", "Cool the reaction mixture and isolate the product by standard methods" ] }

CAS RN

2090335-43-4

Product Name

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate

Molecular Formula

C10H20N2O2

Molecular Weight

200.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.